3-(Ethoxymethyl)azetidine Hydrochloride (CAS 897019-61-3): A Technical Guide to Synthesis, Bioisosteric Applications, and Handling
3-(Ethoxymethyl)azetidine Hydrochloride (CAS 897019-61-3): A Technical Guide to Synthesis, Bioisosteric Applications, and Handling
Executive Summary
3-(Ethoxymethyl)azetidine hydrochloride (CAS 897019-61-3) is a highly versatile, low-molecular-weight (151.64 g/mol ) building block increasingly utilized in advanced medicinal chemistry[1]. As drug discovery paradigms shift towards molecules with higher three-dimensionality, this specific azetidine derivative serves as a critical structural motif. It enables the strategic incorporation of an ethoxymethyl ether while maintaining a compact,
Physicochemical Profiling & Bioisosteric Rationale
The pharmaceutical industry has recognized that increasing the fraction of
The 4-membered azetidine ring alters the vector trajectory of the attached ethoxymethyl group. Unlike the axial/equatorial projections of 6-membered rings, the azetidine core projects the ether oxygen at a distinct angle, potentially unlocking novel hydrogen-bonding interactions within a target's binding pocket while maintaining a low molecular weight profile[3].
Table 1: Physicochemical Comparison of Heterocyclic Cores
| Property | Morpholine | Piperidine | 3-(Ethoxymethyl)azetidine |
| Ring Size | 6-membered | 6-membered | 4-membered |
| Moderate | High | Very High (Enriched) | |
| Lipophilicity (LogP) | Low | High | Tunable / Reduced |
| Metabolic Stability | Susceptible to oxidation | CYP450 liability | High (Sterically compact) |
| Vector Trajectory | Equatorial/Axial | Equatorial/Axial | Distinct angular projection |
Structural and Mechanistic Insights
The ethoxymethyl substituent provides a flexible hydrogen-bond acceptor (the ether oxygen) and a lipophilic terminus (the ethyl group), which can occupy small hydrophobic pockets. Replacing a morpholine ring with a 3-(ethoxymethyl)azetidine core often results in reduced metabolic clearance and enhanced target selectivity, a strategy frequently employed in the development of complex therapeutics like triple reuptake inhibitors[3].
Bioisosteric replacement logic for 3-(ethoxymethyl)azetidine.
Synthetic Methodology & Protocol
The synthesis of 3-(ethoxymethyl)azetidine hydrochloride requires precise control over protecting group chemistry and alkylation conditions to prevent unwanted side reactions such as N-alkylation or ring-opening.
Step-by-step synthetic workflow for 3-(ethoxymethyl)azetidine hydrochloride.
Step-by-Step Protocol:
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Step 1: Alkoxide Formation
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Procedure: Dissolve 1-Boc-3-(hydroxymethyl)azetidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
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Causality & Validation: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. The reaction is self-validating; the immediate evolution of
gas serves as a visual indicator of successful alkoxide formation. Maintaining 0°C suppresses potential ring-opening side reactions inherent to strained 4-membered rings.
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Step 2: Williamson Ether Synthesis (Alkylation)
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Procedure: After gas evolution ceases (indicating complete deprotonation), add Ethyl Iodide (EtI) dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Causality & Validation: EtI is a highly reactive electrophile ideal for
alkylation. The Boc protecting group is critical here, as it sterically and electronically shields the azetidine nitrogen, preventing unwanted N-alkylation. Reaction completion is monitored by TLC (visualized with ninhydrin after a micro-workup to cleave the Boc group on the plate).
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Step 3: Boc-Deprotection and Salt Formation
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Procedure: Following aqueous workup and concentration of the intermediate, dissolve the crude 1-Boc-3-(ethoxymethyl)azetidine in minimal dichloromethane (DCM). Add 4M HCl in dioxane at room temperature.
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Causality & Validation: Anhydrous HCl in dioxane is employed to cleave the Boc group while simultaneously forming the hydrochloride salt. Dioxane is uniquely suited for this because it solubilizes the Boc-protected precursor, but the resulting highly polar 3-(ethoxymethyl)azetidine hydrochloride is insoluble. The progressive precipitation of a white solid provides a self-validating endpoint for the deprotection step.
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Step 4: Isolation and Purification
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Procedure: Add cold diethyl ether to the reaction mixture to fully precipitate the product. Filter the solid, wash with additional cold ether, and dry under high vacuum.
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Causality & Validation: Diethyl ether acts as an anti-solvent to maximize the yield of the precipitated salt while washing away the cleaved tert-butyl alcohol and residual dioxane. The resulting white powder is the pure target compound.
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Analytical Validation & Handling Guidelines
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Analytical Validation: Purity should be confirmed via
NMR ( or DMSO- ). The azetidine ring protons typically appear as complex multiplets between 3.5 and 4.2 ppm, while the ethoxymethyl group will show a distinct triplet (methyl) and quartet (methylene) pattern. LC-MS (ESI+) will show the corresponding to the free base mass of 116.09 m/z. -
Handling & Storage: As a hydrochloride salt, 3-(ethoxymethyl)azetidine is inherently hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Prolonged exposure to ambient humidity will result in deliquescence, which can complicate accurate weighing and subsequent stoichiometric calculations.
References[1] Title: Azetidine hydrochloride - Sigma-Aldrich
Source: sigmaaldrich.com URL: 1[3] Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: nih.gov (ACS Medicinal Chemistry Letters) URL: 3[2] Title: Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines Source: nih.gov (ACS Catalysis) URL: 2
Sources
- 1. Azetidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]


